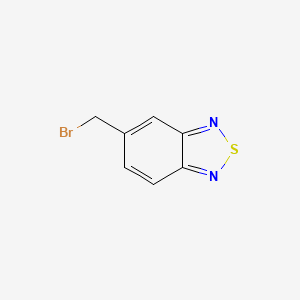

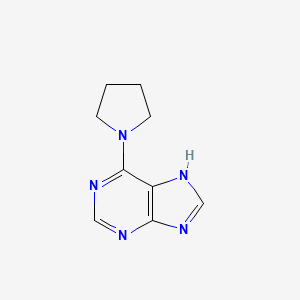

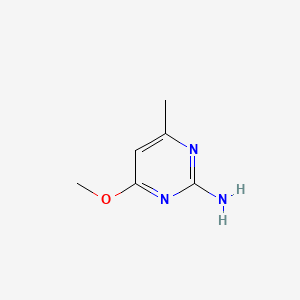

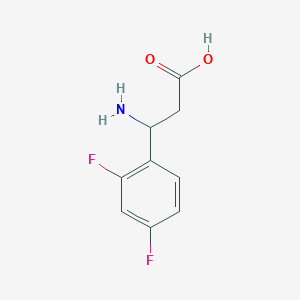

6-(pyrrolidin-1-yl)-9H-purine

Descripción general

Descripción

Synthesis Analysis

6-(pyrrolidin-1-yl)-9H-purine and its derivatives can be synthesized through multiple methods, including reactions involving triethyl orthoformate or triethyl orthopropionate with corresponding formamidines for the production of cyano-substituted purines, which are precursors to various purine derivatives (Al‐Azmi et al., 2001). Other synthesis methods involve the reaction of dibromide with hydrazine to prepare N-aminopyrrolidine, which is then used to construct pyrrolidin-1-yl derivatives of pyrimidines and purines (Harnden, Jarvest, & Parratt, 1992).

Molecular Structure Analysis

The molecular structure of 6-(pyrrolidin-1-yl)-9H-purine derivatives has been characterized using spectroscopic data, including 1H and 13CNMR. X-ray crystallography provides unequivocal proof of the structure, demonstrating the orientations and geometrical data of the purine rings and attached groups (Raić et al., 1996).

Chemical Reactions and Properties

6-(pyrrolidin-1-yl)-9H-purine undergoes various chemical reactions, forming derivatives with potential bioactivity. These reactions include the formation of glycoside analogs and related compounds aiming at anticancer activity, although not all derivatives show the desired biological effects (Temple, Kussner, & Montgomery, 1975). Another study explored the formation of unnatural base pairs with pyridin-2-one, indicating the structural flexibility and potential for DNA synthesis applications (Ishikawa, Hirao, & Yokoyama, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of 6-(pyrrolidin-1-yl)-9H-purine in different environments. The crystalline structure and stability in solution, for instance, have been thoroughly investigated, revealing details about the molecule's behavior in various solvents and conditions (Walla et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, potential for forming derivatives, and interactions with biological molecules, are fundamental aspects of 6-(pyrrolidin-1-yl)-9H-purine. Studies have shown its versatility in synthesizing derivatives that target specific biological pathways or structural motifs, underscoring its utility in medicinal chemistry and drug design (Liu et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis and Derivative Compounds : The compound has been used in the synthesis of various derivatives, such as glycoside analogs and related compounds, demonstrating its versatility in medicinal chemistry. For instance, the synthesis of some 9-(substituted amino)-6-(methylthio)-9H-purines led to the creation of a 9-pyrrolidin-1-yl derivative, though these compounds did not show activity against L1210 leukemia cells in mice (Temple, Kussner, & Montgomery, 1975).

Anticancer and Antimicrobial Applications

- Potential in Anticancer Research : Various analogs and derivatives have been synthesized for potential application in cancer treatment. For instance, a study explored the antimycobacterial agents where thio analogues of purine, including derivatives of 6-(pyrrolidin-1-yl)-9H-purine, showed moderate to good inhibitory activity against Mycobacterium tuberculosis (Pathak et al., 2004).

- Synthesis of Antitumor Compounds : Synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis has been reported. These compounds exhibited antiproliferative potencies against various tumor cell lines (Liu et al., 2015).

- Antimicrobial Applications : Novel purine derivatives incorporating tetrazole ring were synthesized and showed antibacterial activities against Gram-positive and Gram-negative bacteria, and antifungal activities against yeast strains (Kinali-Demirci, İdil, & Dişli, 2014).

Biochemical and Pharmacokinetic Studies

- Biochemical Activity and Pharmacokinetics : Studies have been conducted to understand the biochemical activity and pharmacokinetics of derivatives of 6-(pyrrolidin-1-yl)-9H-purine. For example, a study on the synthesis of 6-(pyrrol-1-yl)purine and some of its 9-glycosides explored the reactivity of the compound (Haidoune & Mornet, 1994). Additionally, a method for determining cyclin-dependent kinase inhibitors related to 6-(pyrrolidin-1-yl)-9H-purine in rat plasma was developed, providing insights into its pharmacokinetics and potential therapeutic applications (Široká et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-pyrrolidin-1-yl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-8(11-5-10-7)12-6-13-9/h5-6H,1-4H2,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRNEOAVVBNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353874 | |

| Record name | 6-(pyrrolidin-1-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(pyrrolidin-1-yl)-9H-purine | |

CAS RN |

1928-89-8 | |

| Record name | NSC518429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(pyrrolidin-1-yl)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)